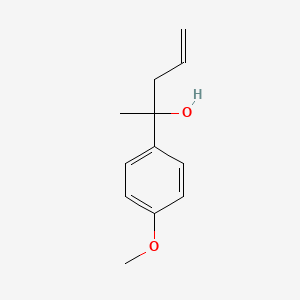
2-(4-Methoxyphenyl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of methoxyphenyl precursors with various aldehydes or ketones. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . Similarly, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was performed by treating a triazole derivative with sodium methoxide . These methods demonstrate the versatility of methoxyphenyl compounds in forming various chemical structures.
Molecular Structure Analysis
The molecular structures of methoxyphenyl compounds are often elucidated using X-ray crystallography, which provides detailed information about the crystal packing and intermolecular interactions. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid revealed intramolecular N-H...O and O-H...O interactions, as well as intermolecular interactions that stabilize the crystal structure . The geometry of these molecules is also optimized using DFT calculations to predict the molecular electrostatic potential, vibrational frequencies, and other properties .
Chemical Reactions Analysis
The reactivity of methoxyphenyl compounds can be explored through various chemical reactions. For instance, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated derivatives, which are useful in heterocyclic synthesis . Additionally, the reaction of a methoxyphenyl derivative with aniline and other amines was investigated, demonstrating the compound's potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds are characterized using spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy. These techniques provide insights into the vibrational modes, electronic transitions, and chemical environments of the atoms within the molecule. For example, the spectroscopic properties of a chalcone derivative were well-described by DFT-B3LYP/6-311++G(d,p) calculations, showing a good correlation with experimental data . The influence of the methoxy group on the molecular properties is evident in the additional stabilization it provides through intermolecular interactions .
Applications De Recherche Scientifique
Photocycloaddition and Olefin Oxidation
Photocycloaddition reactions involving vinyl ethers, such as those related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, show interesting behaviors in the presence of CF3-substituted methoxyphenylpentenes. These reactions result in various photocycloadducts, demonstrating the compound's potential in photochemical synthesis (Haan, Zwart, & Cornelisse, 1997). Similarly, olefin oxidation processes using Pd(II) highlight the role of methoxyphenylpentenols in producing β-substituted ketones, a fundamental reaction for creating various synthetic intermediates (Hamed & Henry, 1997).
Proton Exchange Membranes
Research into new monomers for proton exchange membranes in fuel cells has involved compounds with methoxyphenyl groups. These materials, such as those derived from bis(4-fluorophenyl)sulfone and 4-methoxybenzeneboronic acid, demonstrate high proton conductivities and low methanol permeabilities, indicating their utility in fuel cell technology (Wang et al., 2012).
O-Glycosylation
4-(p-Methoxyphenyl)-4-pentenylthioglycosides (MPTGs) show promise in acid-catalyzed O-glycosylation reactions. These reactions are significant for oligosaccharide synthesis, demonstrating the compound's potential in complex carbohydrate assembly (Du & Ragains, 2019).
Hydrogen Bond Studies
Methoxyphenols, including compounds related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. These properties are important for understanding the behavior of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Antibacterial Applications
Studies on biphenyls derived from Rhynchosia suaveolens, similar in structure to 2-(4-Methoxyphenyl)pent-4-en-2-ol, have shown antibacterial activity. This indicates potential applications in developing new antibacterial agents (Khan & Shoeb, 1984).
Deprotection Reactions
The deprotection of methoxyphenylmethyl-type ethers, relevant to 2-(4-Methoxyphenyl)pent-4-en-2-ol, has been efficiently catalyzed by FeCl3, showcasing methods for the synthesis of alcohols from protected intermediates (Sawama et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as competing with atp binding sites on the receptors .
Biochemical Pathways
Similar compounds have been found to affect signaling pathways in the cardiovascular system .
Pharmacokinetics
The compound’s molecular weight (19226) suggests that it may have good bioavailability .
Result of Action
Similar compounds have shown potent activity in vitro and in vivo .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)pent-4-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h4-8,13H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNXWMGXSPAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)
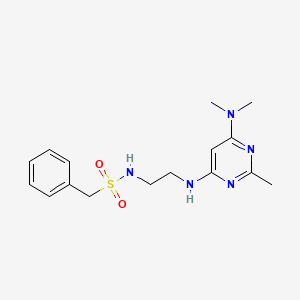
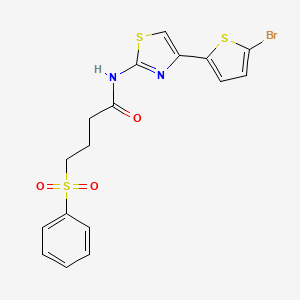
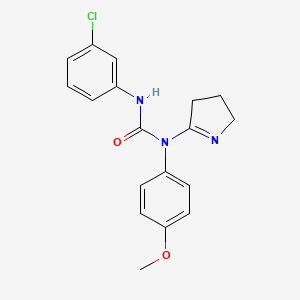
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
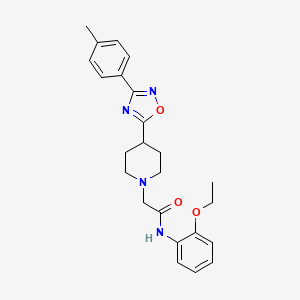
![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)